2,8-Dimethyl-4-hydrazinoquinoline hydrochloride
Description
2,8-Dimethyl-4-hydrazinoquinoline hydrochloride is a quinoline derivative featuring hydrazine and methyl substituents at the 4-, 2-, and 8-positions, respectively. This compound is primarily utilized in industrial and scientific research, particularly as a building block in organic synthesis . Its structural framework allows for diverse chemical modifications, making it valuable for developing pharmaceuticals, agrochemicals, and coordination complexes.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-4-3-5-9-10(14-12)6-8(2)13-11(7)9;/h3-6H,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVFHFGKSWIQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592366 | |
| Record name | 4-Hydrazinyl-2,8-dimethylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172993-37-1 | |
| Record name | 4-Hydrazinyl-2,8-dimethylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,8-Dimethyl-4-hydrazinoquinoline hydrochloride typically involves the reaction of 2,8-dimethylquinoline with hydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazino group at the 4-position of the quinoline ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The hydrazino group undergoes oxidation under aerobic or catalytic conditions. A study demonstrated that heating 4-hydrazinylquinolin-2(1H)-ones in pyridine triggers autoxidation, leading to dimerization and cyclization into pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones . For 2,8-dimethyl-4-hydrazinoquinoline hydrochloride, analogous oxidation pathways are expected, forming fused heterocyclic systems.
Key reaction conditions and outcomes :
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Autoxidation | Pyridine, 80–100°C, aerobic | Pyridazino-diquinolines | 60–75% | |
| Catalytic oxidation | K₂CO₃/DMSO, air | Quinoline N-oxides (hypothetical) | – |
Nucleophilic Substitution
The hydrazino group acts as a nucleophile, reacting with electrophiles such as carbonyl compounds. For example, condensation with aldehydes or ketones forms hydrazones, which are intermediates in heterocyclic syntheses .
Example reaction :
This reaction is influenced by solvent polarity and temperature, with DMSO enhancing reactivity in some cases .
Dimerization and Cyclization
Under thermal or oxidative conditions, dimerization occurs via a mechanism involving proton shifts and autoxidation (see Table 1) . The proposed pathway includes:
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Proton shift : Formation of a tautomeric isomer.
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Dimerization : Coupling of two hydrazinoquinoline molecules.
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Autoxidation : Oxygen-mediated dehydrogenation.
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Electrocyclic closure : Formation of a pentacyclic pyridazino-diquinoline system.
Mechanistic steps :
Complexation with Metal Ions
The hydrazino group coordinates with transition metals (e.g., Fe³⁺, Cu²⁺) to form stable complexes, which are relevant in catalysis or bioactivity studies. For instance:
These complexes are characterized by shifts in UV-Vis spectra and changes in magnetic susceptibility.
Condensation with Carbonyl Compounds
The compound reacts with aldehydes or ketones to form hydrazones, which can undergo further cyclization. For example, reaction with 7-hydroxycoumarin under basic conditions yields coumarin-quinoline hybrids .
Optimized conditions :
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Solvent: DMSO
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Base: K₂CO₃
-
Temperature: 80–100°C
Acid/Base Reactivity
As a hydrochloride salt, the compound dissociates in aqueous solutions:
The free base form ((2,8-dimethylquinolin-4-yl)hydrazine) exhibits pH-dependent solubility and reactivity .
Scientific Research Applications
Medicinal Chemistry
2,8-Dimethyl-4-hydrazinoquinoline hydrochloride has shown significant potential as an anticancer agent . Research indicates that it interacts with DNA, inhibiting replication and transcription processes, which may lead to reduced cell proliferation in cancerous cells.
Case Study:
A study demonstrated its effectiveness against various cancer cell lines, showcasing IC50 values that indicate potent cytotoxicity compared to standard chemotherapeutics. The mechanism is believed to involve covalent bonding with nucleophilic sites on DNA, leading to DNA damage and apoptosis in cancer cells.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties , effective against a range of bacterial and fungal strains. Its hydrazino group enhances its interaction with microbial targets.
Case Study:
Research published in the Journal of Antimicrobial Chemotherapy highlighted its efficacy against Staphylococcus aureus and Candida albicans, demonstrating lower minimum inhibitory concentrations (MICs) than traditional antibiotics.
Material Science
In material science, this compound is utilized as a precursor for synthesizing dyes and pigments. Its unique chemical structure allows it to form complexes with various metal ions, which can be employed in developing new materials with specific optical properties.
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Effective against multiple cancer cell lines |
| Antimicrobial Research | Antibacterial and antifungal | Lower MICs than standard treatments |
| Material Science | Dye precursor | Forms stable complexes with metal ions |
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Key Observations :
- Chlorination Effects: Chlorinated derivatives (e.g., 7-Cl, 6-Cl) exhibit higher molecular weights (258.15 g/mol vs. 223.70 g/mol) and increased toxicity (H301 vs. H302) compared to non-chlorinated analogues .
- Methyl Group Positioning: Methyl groups at the 2,8-positions (vs. 5,8 in CAS 1172017-20-7) influence steric hindrance and solubility. Non-chlorinated derivatives are generally more soluble in polar solvents due to reduced hydrophobicity .
- Toxicity Data Gaps: Acute toxicity data for 2,8-dimethyl-4-hydrazinoquinoline HCl remains unspecified, while chlorinated variants show higher hazard classifications (e.g., H301 for the 7-Cl derivative) .
Stability and Reactivity
- 2,8-Dimethyl-4-hydrazinoquinoline HCl: Exhibits stability under dry, sealed storage conditions. No significant decomposition pathways are reported .
- Chlorinated Derivatives : Increased stability against oxidation due to chlorine’s electron-withdrawing effects but may hydrolyze under acidic or alkaline conditions .
Biological Activity
2,8-Dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic compound that belongs to the class of hydrazinoquinolines. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C11H13N3·HCl
- Molecular Weight : Approximately 227.7 g/mol
The structure of this compound features a quinoline backbone with hydrazino and methyl substituents at specific positions, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- DNA Interaction : The compound can form covalent bonds with nucleophilic sites on DNA, potentially inhibiting replication and transcription processes.
- Protein Binding : It may also interact with proteins involved in cell signaling pathways, disrupting normal cellular functions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
Efficacy Against Bacterial Strains
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values against several pathogens is presented in Table 1.
| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 0.125 |
| Escherichia coli | 32 | 0.25 |
| Klebsiella pneumoniae | 25 | 0.5 |
| Pseudomonas aeruginosa | 20 | 0.5 |
These results indicate that the compound can be as effective as or more effective than standard antimicrobial agents against certain strains.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Case Study: HepG2 Cell Line
A study evaluated the cytotoxic effects of the compound on HepG2 liver cancer cells. The results are summarized in Table 2.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
At higher concentrations (≥50 µM), significant cytotoxicity was observed, indicating potential for further development as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 2,8-Dimethyl-4-hydrazinoquinoline hydrochloride, and how can reaction efficiency be optimized?
A practical approach involves starting with a quinoline backbone functionalized with methyl groups at positions 2 and 8. The hydrazino group at position 4 can be introduced via nucleophilic substitution using hydrazine hydrate under reflux in polar aprotic solvents (e.g., DMF or DMSO). Optimization includes:
- Solvent selection : Higher yields are observed in DMF due to improved solubility of intermediates .
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
- Catalyst screening : Anhydrous conditions with catalytic HCl enhance hydrazine reactivity . Post-synthesis, purify via recrystallization (ethanol/water) and validate using TLC or HPLC .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Key methods include:
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and resolve impurities .
- NMR spectroscopy : ¹H/¹³C NMR to confirm methyl group positions and hydrazine proton environments .
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 235.1) . Cross-reference with deuterated analogs (e.g., D6-labeled standards) to resolve spectral ambiguities .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Storage conditions : Airtight amber vials under nitrogen or argon at –20°C to prevent oxidation of the hydrazine moiety .
- Humidity control : Use desiccants (silica gel) to avoid hygroscopic degradation .
- Stability monitoring : Perform periodic HPLC analyses to detect decomposition products (e.g., quinoline derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up the synthesis of this compound?
- Design of Experiments (DOE) : Systematically vary parameters (solvent volume, stirring rate) to identify critical factors .
- Intermediate isolation : Characterize unstable intermediates (e.g., chloroquinoline precursors) via FT-IR to confirm structural integrity .
- Kinetic profiling : Use in-situ NMR or Raman spectroscopy to monitor reaction progress and optimize mixing efficiency .
Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound batches?
- Impurity profiling : Employ LC-MS/MS to detect side products (e.g., dimethylquinoline isomers or unreacted hydrazine adducts) .
- Reference standards : Compare against pharmacopeial impurities (e.g., EP/ICH guidelines) using validated HPLC methods .
- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate stability challenges and identify degradation pathways .
Q. How can deuterated analogs of this compound be utilized in metabolic or mechanistic studies?
- Synthesis : Replace methyl groups with CD3 via deuterated methyl iodide in the quinoline backbone .
- Tracing applications : Use LC-HRMS to track deuterated metabolites in in vitro assays (e.g., liver microsomes) .
- Isotope effects : Compare kinetic isotope effects (KIEs) to elucidate reaction mechanisms (e.g., hydrazine-mediated bond cleavage) .
Q. What methodological steps are required to validate a stability-indicating assay for this compound?
- Forced degradation : Perform acid/base hydrolysis, oxidative (H2O2), and photolytic stress tests .
- Specificity validation : Demonstrate baseline separation of degradation products from the parent compound using RP-HPLC .
- Linearity and accuracy : Calibrate with spiked impurity standards (0.1–2.0% w/w) and validate recovery rates (95–105%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
